molecular formula C14H12ClFN2O2 B8052178 Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate

Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate

Cat. No.: B8052178
M. Wt: 294.71 g/mol
InChI Key: PZWIUTLMANORHB-UHFFFAOYSA-N
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Description

Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluoro, and methyl groups, as well as an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine and ethyl acetoacetate.

    Esterification: The resulting intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism by which Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-chloro-2-fluorophenyl)acetate

Uniqueness

Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate is unique due to the specific arrangement of its substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methylpyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-8-11(7-12(19)20-2)13(15)18-14(17-8)9-3-5-10(16)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWIUTLMANORHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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